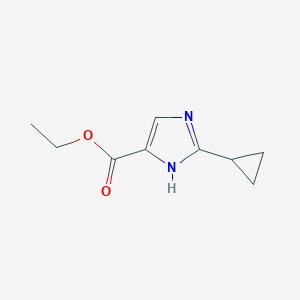

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-1H-imidazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alkylated or acylated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate has shown promising results in various biological assays:

- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Properties: Research highlights its potential as an anticancer agent, with mechanisms involving the modulation of enzyme activities critical for cancer cell proliferation .

- Antiviral Activity: Recent findings suggest that derivatives of imidazole compounds, including this compound, demonstrate inhibitory effects against several viruses, including HIV and coronaviruses .

Agricultural Applications

The compound's biological activity extends to agricultural science:

- Pesticidal Properties: this compound has been investigated for its potential use as a pesticide or herbicide, targeting specific pests while minimizing environmental impact .

Material Science

In material science, this compound serves as a building block for synthesizing novel materials:

- Polymerization Reactions: Its unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Antiviral Efficacy

A study published in Pharmaceutical Research demonstrated the antiviral efficacy of this compound derivatives against the Vaccinia virus. The most promising derivative exhibited an IC50 value of 0.35 μM, indicating potent antiviral activity while maintaining low cytotoxicity .

Case Study 2: Anticancer Mechanisms

Research conducted at a leading cancer research institute explored the anticancer mechanisms of this compound. The compound was shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation rates in vitro and in vivo models .

Biologische Aktivität

Ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its ability to interact with various biological targets. The cyclopropyl group contributes to the compound's unique spatial configuration, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated the antibacterial and antifungal activities of several related compounds, revealing that derivatives of imidazole, including this compound, showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | Bacillus mycoides | 0.0048 |

| This compound | C. albicans | 0.0048 |

These results indicate that the compound has a strong inhibitory effect against various pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Several studies have demonstrated its efficacy against various cancer cell lines, indicating its ability to induce cytotoxic effects.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.8 |

| HeLa (cervical cancer) | 0.70 |

| U2OS (osteosarcoma) | 0.69 |

The IC50 values suggest that this compound exhibits significant cytotoxicity against cancer cells, comparable to established anticancer drugs .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential antiviral activity. It has been evaluated for its ability to inhibit various viruses, including orthopoxviruses.

Selectivity Index (SI)

The selectivity index is a crucial parameter in evaluating the safety and efficacy of antiviral compounds:

| Compound | Virus Type | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| This compound | Cowpox virus | 10.03 | 321.97 | 32 |

| This compound | Ectromelia virus | 6.75 | 321.97 | 46 |

The selectivity indices indicate that the compound is relatively safe while exhibiting potent antiviral effects .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The imidazole ring is known to modulate enzyme activity and receptor signaling, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

ethyl 2-cyclopropyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-8(11-7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHDVEJZTVDRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.